Methyl 4-chloro-2-methoxy-5-nitrobenzoate Methyl 4-chloro-2-methoxy-5-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 109069-75-2
VCID: VC20743626
InChI: InChI=1S/C9H8ClNO5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,1-2H3
SMILES: COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl
Molecular Formula: C9H8ClNO5
Molecular Weight: 245.61 g/mol

Methyl 4-chloro-2-methoxy-5-nitrobenzoate

CAS No.: 109069-75-2

Cat. No.: VC20743626

Molecular Formula: C9H8ClNO5

Molecular Weight: 245.61 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-chloro-2-methoxy-5-nitrobenzoate - 109069-75-2

Specification

CAS No. 109069-75-2
Molecular Formula C9H8ClNO5
Molecular Weight 245.61 g/mol
IUPAC Name methyl 4-chloro-2-methoxy-5-nitrobenzoate
Standard InChI InChI=1S/C9H8ClNO5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,1-2H3
Standard InChI Key SPSVQVKAYOHSBJ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl
Canonical SMILES COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl

Introduction

Synthesis

Methyl 4-chloro-2-methoxy-5-nitrobenzoate is synthesized through various chemical reactions, primarily involving nitration and substitution processes:

  • Nitration Reaction: The introduction of the nitro group typically involves the reaction of benzoic acid derivatives with nitric acid and sulfuric acid under controlled conditions.

  • Substitution Reactions: Subsequent reactions can introduce the chloro and methoxy groups, allowing for the formation of the final product.

These synthetic routes are crucial for producing the compound in high yields and purity.

Scientific Research

Methyl 4-chloro-2-methoxy-5-nitrobenzoate is utilized as an intermediate in organic synthesis due to its versatile functional groups. It serves as a building block for creating more complex organic molecules.

Pharmaceutical Applications

Research has indicated that this compound may act as an enzyme inhibitor, making it a candidate for drug development, particularly in targeting cancer cells:

  • Anticancer Activity: Studies have shown that methyl 4-chloro-2-methoxy-5-nitrobenzoate exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231).

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index (SI)
Methyl 4-chloro-2-methoxy-5-nitrobenzoateMCF-70.05619.3
Methyl 4-chloro-2-methoxy-5-nitrobenzoateMDA-MB-2310.0233.7

The IC50 values indicate strong antiproliferative activity, suggesting its potential as a therapeutic agent targeting cancer cells while sparing normal cells.

Industrial Applications

In industrial contexts, methyl 4-chloro-2-methoxy-5-nitrobenzoate is used in the production of specialty chemicals, including dyes and pigments due to its unique chemical properties.

Target Interactions

The compound interacts with various biological targets depending on its chemical structure:

  • Enzyme Modulation: It can modulate enzyme activity, particularly oxidoreductases, potentially reducing oxidative stress within cells.

  • Gene Expression Alteration: The compound may affect gene expression through interactions with transcription factors, influencing pathways related to cell growth and apoptosis.

Pharmacokinetics

The molecular weight and solid form suggest that bioavailability may be influenced by these factors during therapeutic applications.

Research Findings

Recent studies have focused on the biological activities of methyl 4-chloro-2-methoxy-5-nitrobenzoate:

Case Study 1: Antiproliferative Effects

A peer-reviewed study evaluated the antiproliferative effects on human breast cancer cell lines, indicating significant inhibition of cell proliferation through apoptosis induction.

Case Study 2: Synthesis of Novel Derivatives

Another research project synthesized novel derivatives to enhance biological activity, revealing improved potency against various cancer cell lines compared to the parent compound.

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